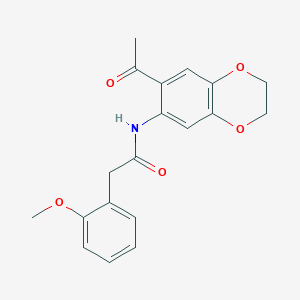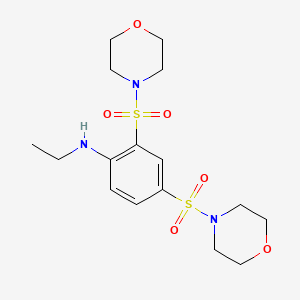![molecular formula C10H9ClN6S B11053289 6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11053289.png)
6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines several functional groups, making it a molecule of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 4-chloro-1-methyl-1H-pyrazole ring. This can be achieved through the reaction of hydrazine with 4-chloro-3-oxobutanoic acid, followed by cyclization.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or similar reagents.
Formation of the Triazole Ring: The triazole ring is formed by reacting the pyrazole intermediate with thiosemicarbazide under acidic conditions, leading to cyclization and formation of the triazole-thiadiazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrazole ring, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, 6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. Its ability to inhibit specific enzymes and pathways makes it a promising lead compound for therapeutic development.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(4-methyl-1H-pyrazol-5-yl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
Compared to similar compounds, 6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the 4-chloro-1-methyl-1H-pyrazol-5-yl group. This specific substitution pattern enhances its biological activity and specificity towards certain molecular targets, making it a more potent and selective compound in various applications.
Properties
Molecular Formula |
C10H9ClN6S |
|---|---|
Molecular Weight |
280.74 g/mol |
IUPAC Name |
6-(4-chloro-2-methylpyrazol-3-yl)-3-cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C10H9ClN6S/c1-16-7(6(11)4-12-16)9-15-17-8(5-2-3-5)13-14-10(17)18-9/h4-5H,2-3H2,1H3 |
InChI Key |
IHCITAIPKZAKFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=NN3C(=NN=C3S2)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1'-benzyl-4,4-dimethoxy-2'-oxo-1',2'-dihydrospiro[3-azabicyclo[3.1.0]hex-2-ene-6,3'-indole]-1,5-dicarbonitrile](/img/structure/B11053210.png)
![4,6,12-trimethyl-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8-tetraene](/img/structure/B11053217.png)
![3-[(4-iodo-1H-pyrazol-1-yl)methyl]-N-[2-(pyridin-2-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11053226.png)

![Ethyl (1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]oxazolo[2,3-f]purin-7-yl)acetate](/img/structure/B11053237.png)
![4-(2-chloro-4-fluorophenyl)-1-cyclohexyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11053238.png)

![6-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11053259.png)

![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11053265.png)
![6-amino-8-(3-iodophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11053267.png)

![1-benzyl-3,5-dimethyl-4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B11053297.png)
![4,5-dimethyl-3-(phenylsulfonyl)-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine](/img/structure/B11053300.png)
